molecular formula C10H13N3O2 B2363793 2-Morpholin-4-ylnicotinamide CAS No. 101512-12-3

2-Morpholin-4-ylnicotinamide

Cat. No.: B2363793
CAS No.: 101512-12-3
M. Wt: 207.233
InChI Key: WRJHVQRRANAMGX-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylnicotinamide is an organic compound with the molecular formula C10H13N3O2 It is a derivative of nicotinamide, where the amide nitrogen is substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-ylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with morpholine. One common method is the condensation of nicotinic acid chloride with morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-4-ylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Morpholin-4-ylnicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can act as a ligand in biochemical assays and studies involving enzyme inhibition.

    Medicine: It has potential therapeutic applications due to its structural similarity to nicotinamide, which is involved in various biological processes.

    Industry: The compound can be used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylnicotinamide involves its interaction with specific molecular targets. As a derivative of nicotinamide, it may interact with enzymes that utilize nicotinamide as a cofactor. The morpholine ring can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Nicotinamide: The parent compound, involved in various biological processes.

    Morpholine: A simple heterocyclic amine with diverse applications.

    Nicotinic Acid: Another derivative of nicotinamide with distinct properties.

Uniqueness: 2-Morpholin-4-ylnicotinamide is unique due to the presence of both the nicotinamide and morpholine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-morpholin-4-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-9(14)8-2-1-3-12-10(8)13-4-6-15-7-5-13/h1-3H,4-7H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJHVQRRANAMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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